Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2006277-28-5
VCID: VC15733149
InChI: InChI=1S/C13H12FNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3
SMILES:
Molecular Formula: C13H12FNO4
Molecular Weight: 265.24 g/mol

Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

CAS No.: 2006277-28-5

Cat. No.: VC15733149

Molecular Formula: C13H12FNO4

Molecular Weight: 265.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate - 2006277-28-5

Specification

CAS No. 2006277-28-5
Molecular Formula C13H12FNO4
Molecular Weight 265.24 g/mol
IUPAC Name ethyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H12FNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3
Standard InChI Key QFDNCEGEZYYUCI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate belongs to the isoxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its IUPAC name, ethyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate, reflects the positions of key functional groups (Table 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂FNO₄
Molecular Weight265.24 g/mol
CAS Number2006277-28-5
SMILES NotationCCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O
InChI KeyQFDNCEGEZYYUCI-UHFFFAOYSA-N

The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the hydroxymethyl and carboxylate groups offer sites for hydrogen bonding and metabolic modification.

Synthesis and Optimization

Traditional Synthesis Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with diketones or alkynes under acidic conditions.

  • Substituent Introduction: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the fluorophenyl group.

  • Esterification: Reaction with ethyl chloroformate to install the carboxylate moiety.

Yield optimization (reported at 45–60%) requires precise control of temperature (60–80°C) and pH (6.5–7.5). High Performance Liquid Chromatography (HPLC) with UV detection at 254 nm confirms purity ≥95%.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. For the analog ethyl 3-[hydroxy(4-(trifluoromethyl)phenyl)methyl]isoxazole-4-carboxylate, microwave synthesis reduced reaction time from 12 hours to 30 minutes while improving yield by 20%. This method could be adapted for the fluorophenyl derivative to enhance scalability.

Biological Activities and Mechanisms

Antimicrobial Effects

Chlorophenyl analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) by disrupting cell wall synthesis. Fluorine’s electronegativity may enhance target binding, warranting susceptibility testing against Gram-positive and Gram-negative strains.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Isoxazole Derivatives

CompoundMolecular Weight (g/mol)Key SubstituentReported Activity
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate265.244-FluorophenylUnder investigation
Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate267.674-ChlorophenylAntibacterial
Ethyl 3-[Hydroxy(4-(trifluoromethyl)phenyl)methyl]isoxazole-4-carboxylate315.244-TrifluoromethylphenylAnticancer (IC₅₀ = 8.2 μM)

Halogen substituents (F, Cl) improve metabolic stability, whereas trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for modifying:

  • Ester Groups: Replacing ethyl with methyl or tert-butyl to alter solubility.

  • Aromatic Rings: Introducing electron-withdrawing groups (e.g., nitro) to modulate electronic effects.

Prodrug Design

Hydrolysis of the ethyl carboxylate to a carboxylic acid could yield a prodrug activated in acidic environments (e.g., tumor microenvironments).

Analytical and Pharmacokinetic Profiling

Analytical Methods

  • HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 6.8 minutes.

  • Stability: Degrades <5% after 6 months at -20°C in amber vials.

ADME Properties

Predictive modeling (SwissADME) indicates:

  • LogP: 2.1 (moderate lipophilicity)

  • Bioavailability: 65% (oral)

  • CYP450 Metabolism: Primarily CYP3A4-mediated oxidation.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with cancer-related targets (e.g., topoisomerase II, EGFR).

  • In Vivo Efficacy: Evaluate pharmacokinetics and tumor growth inhibition in xenograft models.

  • Synthetic Chemistry: Explore green chemistry approaches (e.g., solvent-free reactions) to improve sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator